molecular formula C5H6N4O2 B8371800 (6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one

(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one

Cat. No.: B8371800
M. Wt: 154.13 g/mol
InChI Key: HQDNOXPQQUJJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring with hydroxy, oxo, and carboxamidine functional groups. Its molecular formula is C5H6N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation and amidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, while reduction may produce N-hydroxy-6-hydroxy-1,6-dihydropyridazine-3-carboxamidine.

Scientific Research Applications

(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, such as the NF-κB/MAPK pathway, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but lacks the hydroxy and carboxamidine groups.

    N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine: Similar but with a pyridine ring instead of pyridazine.

Uniqueness

(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

N'-hydroxy-6-oxo-1H-pyridazine-3-carboximidamide

InChI

InChI=1S/C5H6N4O2/c6-5(9-11)3-1-2-4(10)8-7-3/h1-2,11H,(H2,6,9)(H,8,10)

InChI Key

HQDNOXPQQUJJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NN=C1C(=NO)N

Origin of Product

United States

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